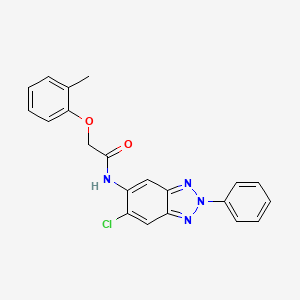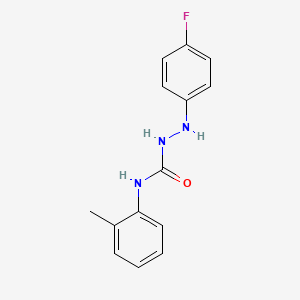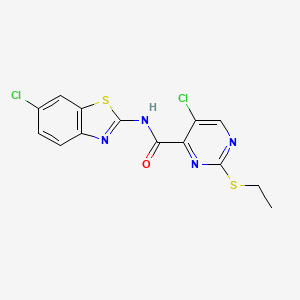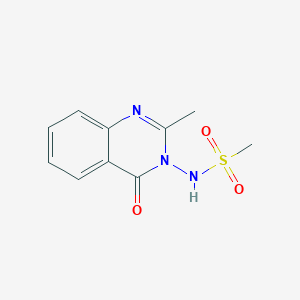![molecular formula C13H8Cl2N4O B3605561 3-chloro-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605561.png)
3-chloro-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Descripción general
Descripción
“3-chloro-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a chemical compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the formation of pyrazol-3-one substrates . In a study, four series of new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized with both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is confirmed using spectroscopic methods . The 1H NMR data (DMSO-d6) shows δ 2.72 (s, 3H, Ar-CH3), 7.24 (s, 2H, -NH2), 7.61 (s, 1H, Ar-H), 8.01 (s, 1H, Ar-H) 8.77 (s, 1H, Ar-H); 13C NMR data (DMSO-d6) shows δ 24.4, 72.1, 81.4, 110.7, 113.1, 114.0, 138.8, 144.5, 147.3, 151.1, 153.9, 165.2 .Chemical Reactions Analysis
The chemical reactions of pyrazolopyrimidines involve the formation of new compounds featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines can be determined using various methods. For example, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Mecanismo De Acción
Direcciones Futuras
The future directions for the research on pyrazolopyrimidines involve the development of new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment . The synthesized compounds can be considered as new candidates for further optimization as anticancer agents .
Propiedades
IUPAC Name |
3-chloro-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-2-4-9(5-3-8)17-13(20)11-10(15)12-16-6-1-7-19(12)18-11/h1-7H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMKUQUFEJFDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605482.png)
![2-(2-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B3605485.png)
![1-(3,4-dimethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethanone](/img/structure/B3605496.png)
![2-(2-METHOXY-5-METHYLPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B3605501.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3605509.png)

![2-(3-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B3605524.png)
![N-[(3-bromophenyl)carbamothioyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3605539.png)
![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3605556.png)
![Dimethyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzene-1,4-dicarboxylate](/img/structure/B3605557.png)



![13-(1H-benzimidazol-2-ylmethylsulfanyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B3605581.png)
